ethyl [2-({[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
ETHYL 2-{2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that features a unique combination of indazole, pyrrolidine, and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multi-step reactions. The process begins with the preparation of the indazole core, followed by the formation of the pyrrolidine and thiazole rings. Common synthetic methods include:
Transition Metal Catalyzed Reactions: These reactions often use catalysts such as copper or palladium to facilitate the formation of the indazole ring.
Reductive Cyclization: This method involves the reduction of nitro compounds to amines, followed by cyclization to form the indazole structure.
Condensation Reactions: The thiazole ring can be synthesized through the condensation of appropriate thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize byproducts. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups .
Scientific Research Applications
ETHYL 2-{2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets involved in various diseases.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Niraparib: An anticancer drug with a similar indazole core.
Pazopanib: A tyrosine kinase inhibitor used in cancer therapy.
MLi-2: A selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).
Uniqueness
ETHYL 2-{2-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-AMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to its combination of indazole, pyrrolidine, and thiazole moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H19N5O4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H19N5O4S/c1-2-28-16(26)8-12-10-29-19(20-12)21-18(27)11-7-15(25)24(9-11)17-13-5-3-4-6-14(13)22-23-17/h3-6,10-11H,2,7-9H2,1H3,(H,22,23)(H,20,21,27) |
InChI Key |
JUIQFEXDABNZPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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